Tussilagone

描述

Origin and Isolation from Tussilago farfara L.

Tussilagone is a major active component primarily isolated from the plant Tussilago farfara L., commonly known as coltsfoot biocrick.comwikidata.orguni.lu. This perennial herb is indigenous to regions including western Europe, northern Asia, and North Africa, and has also become naturalized in other parts of the world uni.lunih.govnih.govjkchemical.comnih.gov. The isolation of this compound is predominantly achieved from the flower buds of T. farfara nih.govmdpi-res.comscience.govresearchgate.net.

Various methods have been employed for its extraction and purification in academic settings. These include bioassay-guided fractionation of ethanol (B145695) (EtOH) extracts from the flower buds mdpi-res.com. Another effective technique involves high-speed counter-current chromatography (HSCCC), utilizing a ternary solvent system such as n-hexane:methanol (B129727):water (5:8:2, v/v/v) to isolate this compound and other sesquiterpenoids. Additionally, purification processes have involved petroleum ether fraction enrichment followed by high-performance liquid chromatography (HPLC) science.gov. The chemical structure of this compound is identified as (7R,14R)-14-Acetoxy-7-((2′E)-3′-methylpent-2′-enoyloxy)-oplopanone uni.lu.

Phytochemical Classification: Sesquiterpenoids and Diterpenoid Glycosides

This compound is chemically classified as a sesquiterpenoid biocrick.comwikidata.orgnih.govjkchemical.comnih.govmdpi-res.comscience.govresearchgate.net. Sesquiterpenoids are a large class of naturally occurring compounds composed of 15 carbon atoms, typically derived from three isoprene (B109036) units science.gov. The plant Tussilago farfara L. itself is known to contain a diverse array of bioactive phytochemicals. Beyond sesquiterpenoids like this compound, its chemical profile includes phenolic acids, flavonoids, chromones, and pyrrolizidine (B1209537) alkaloids nih.govjkchemical.com. Research also indicates the presence of diterpenoid glycosides within the flowers of Tussilago farfara.

Historical Context and Traditional Biomedical Applications in Research

Tussilago farfara L. holds a significant place in the historical landscape of traditional medicine, a reputation reflected in its taxonomic name, which originates from the Latin words "tussis" (cough) and "ago" (to act on) nih.gov. Historically, coltsfoot has been widely employed for its medicinal properties across various cultures nih.gov.

Traditional applications predominantly focus on respiratory ailments, with the plant being used to treat coughs, bronchitis, and asthmatic disorders uni.lunih.govnih.govjkchemical.comnih.govscience.govresearchgate.net. Other traditional uses documented in historical texts and ethnobotanical studies include the treatment of emphysema, catarrh, mucous obstruction of the lung, and phthisis nih.gov. Beyond respiratory conditions, T. farfara has also been traditionally applied for diarrhea, various skin diseases, wounds, blemishes, burns, and ulcers nih.govnih.gov. In Traditional Chinese Medicine (TCM), the flower buds of T. farfara are particularly favored for their medicinal properties nih.govjkchemical.com, while in Europe, the leaves are more commonly utilized nih.govjkchemical.com.

Academic research into this compound and Tussilago farfara extracts aims to scientifically validate these traditional uses and explore new therapeutic potentials. Detailed research findings highlight several key areas:

Anti-inflammatory Effects: this compound has been extensively studied for its anti-inflammatory properties. It has been shown to ameliorate inflammatory responses in various models, including dextran (B179266) sulphate sodium-induced murine colitis and cecal ligation and puncture (CLP)-induced septic mice biocrick.comwikidata.orguni.luscience.gov. This compound suppresses the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1) in stimulated macrophages biocrick.comscience.gov. This anti-inflammatory activity is partly mediated by the induction of heme oxygenase-1 (HO-1) expression.

Anti-angiogenic Activity: Research indicates that this compound possesses anti-angiogenic effects, significantly inhibiting the proliferation, migration, invasion, and tube formation of human umbilical vascular endothelial cells (HUVECs) in vitro. It also inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis in vivo by suppressing the VEGFR2 signaling pathway.

Anti-cancer Potential: Studies have explored this compound's potential in cancer research, demonstrating its ability to suppress colon cancer cell proliferation by promoting the degradation of β-catenin and inhibiting the Wnt/β-catenin signaling pathway uni.lu.

Metabolic Regulation: this compound has shown inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This suggests its potential as a lead compound in the research and development of treatments for obesity and type 2 diabetes mdpi-res.com.

Structure

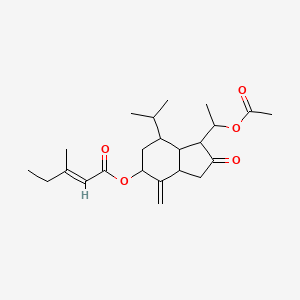

2D Structure

属性

IUPAC Name |

[(1S,3aR,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17+,18+,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUPNMDNSQIWBB-UUVDBSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]2[C@H](C1=C)CC(=O)[C@@H]2[C@@H](C)OC(=O)C)C(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318139 | |

| Record name | Tussilagone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104012-37-5 | |

| Record name | Tussilagone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104012-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tussilagone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104012375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tussilagone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUSSILAGONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95N0GBB2SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Tussilagone Research

Advanced Extraction and Purification Protocols

The initial step in tussilagone research typically involves its extraction from the flower buds or other parts of Tussilago farfara L. sigmaaldrich.comiarc.frguidetopharmacology.org. Early extraction methods often utilize petroleum ether fractions to enrich this compound sigmaaldrich.comguidetopharmacology.org. More broadly, polar solvents such as methanol (B129727) and ethanol (B145695) are favored for their ability to solubilize sesquiterpenoids. Ethanol-water mixtures, typically at 70-80% v/v, are employed to achieve a balance between solubility and selectivity, thereby minimizing the co-extraction of undesirable non-target compounds flybase.org. Ultrasonic extraction with an 85% methanol-water solution has also been reported as an effective method for sample preparation fishersci.se.

For advanced purification, High-Speed Counter-Current Chromatography (HSCCC) stands out as an efficient technique for the rapid isolation and purification of this compound nih.govguidetopharmacology.orgwikidata.orguni.lu. Studies have demonstrated the successful application of a ternary solvent system, such as n-hexane:methanol:water (5:8:2, v/v/v), in HSCCC, leading to the isolation of this compound with high purity. For instance, 56 mg of this compound with a purity of 98% has been achieved using this system nih.govwikidata.orguni.lu. Another effective two-phase solvent system reported for HSCCC is n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v), which yielded 32 mg of this compound with a purity of 99.5% guidetopharmacology.org.

Prior to or in conjunction with advanced chromatographic techniques, silica (B1680970) gel column chromatography can be used for preliminary fractionation of crude extracts. This is often followed by High-Performance Liquid Chromatography (HPLC) for the final purification steps flybase.org. Furthermore, an online solid-phase extraction (SPE)-HPLC procedure has been developed to efficiently extract and determine this compound by selectively removing complex sample matrices while retaining the target compound for subsequent analysis guidetopharmacology.org.

Table 1: this compound Extraction and Purification Data

| Method | Solvent System | Purity (%) | Yield (mg) |

| HSCCC | n-hexane:methanol:water (5:8:2, v/v/v) | 98 nih.govwikidata.orguni.lu | 56 nih.govwikidata.orguni.lu |

| HSCCC | n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) | 99.5 guidetopharmacology.org | 32 guidetopharmacology.org |

High-Resolution Analytical Techniques for Quantification and Structural Elucidation

Precise quantification and unequivocal structural elucidation of this compound are critical for its comprehensive study. This is achieved through a combination of advanced chromatographic and spectroscopic methods.

Chromatographic techniques are indispensable for separating this compound from complex matrices and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for both the purification and purity assessment of this compound sigmaaldrich.comiarc.frguidetopharmacology.orgnih.gov. Typical analytical conditions include the use of an SB-C18 column (4.6 mm × 150 mm, 5 μm) maintained at 25 °C sigmaaldrich.comiarc.frguidetopharmacology.orgnih.gov. The mobile phase often consists of a mixture of methanol and water, commonly at an 85:15 (v/v) ratio sigmaaldrich.comiarc.frguidetopharmacology.orgnih.gov, although a 75:25 (v/v) ratio has also been used guidetopharmacology.org. A consistent flow rate of 1.0 mL/min is generally applied sigmaaldrich.comiarc.frguidetopharmacology.orgnih.govguidetopharmacology.org. This compound is typically detected at a wavelength of 220 nm, where it exhibits maximum absorption sigmaaldrich.comiarc.frguidetopharmacology.orgnih.govguidetopharmacology.orgnih.gov. For quantitative analysis, HPLC coupled with a photodiode array (HPLC/PDA) detector is used, and a calibration curve, such as Y = 28221X + 112.63 (r² = 0.9993), has been established for this compound quantification nih.govuni.lunih.gov. The purity of isolated this compound, as determined by HPLC, has been reported to be as high as 97.3%, 98%, and 99.5% depending on the purification method nih.govguidetopharmacology.orguni.lu.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | SB-C18 (4.6 mm × 150 mm, 5 μm) sigmaaldrich.comiarc.frguidetopharmacology.orgnih.gov |

| Column Temperature | 25 °C sigmaaldrich.comiarc.frguidetopharmacology.orgnih.govguidetopharmacology.org |

| Mobile Phase | Methanol:water (85:15, v/v) sigmaaldrich.comiarc.frguidetopharmacology.orgnih.gov or Methanol:water (75:25, v/v) guidetopharmacology.org |

| Flow Rate | 1.0 mL/min sigmaaldrich.comiarc.frguidetopharmacology.orgnih.govguidetopharmacology.org |

| Detection Wavelength | 220 nm sigmaaldrich.comiarc.frguidetopharmacology.orgnih.govguidetopharmacology.orgnih.gov |

| Injection Volume | 10-20 μL nih.govguidetopharmacology.orguni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS/MS methods are crucial for the simultaneous quantitative analysis of this compound in complex biological samples, such as rat plasma, and for pharmacokinetic studies nih.govuni.lu. These methods offer high sensitivity, with reported lower limits of quantitation (LLOQ) for this compound being less than 10 ng/mL nih.govuni.lu. The precision of these methods is typically less than 15%, and accuracy ranges between 85.9% and 115% nih.govuni.lu. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry) is also utilized for the identification and structural characterization of various sesquiterpenoids, including oplopane- and bisabolane-type compounds, from Tussilago farfara L. wikidata.orgnih.gov.

Table 3: this compound Quantification by LC-MS/MS

| Parameter | Value |

| Lower Limit of Quantitation (LLOQ) | < 10 ng/mL nih.govuni.lu |

| Precision | < 15% nih.govuni.lu |

| Accuracy | 85.9% - 115% nih.govuni.lu |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers enhanced resolution and speed compared to traditional HPLC. It is applied for the quantification of compounds in biological matrices, and this compound itself can serve as an internal standard in such analyses researchgate.net. Beyond quantification, UPLC-HR-Orbitrap-MS and UPLC-HR-MS/MS are powerful tools for the structural elucidation of small molecules and complex compounds, respectively, by generating high-resolution mass spectra and characteristic fragmentation patterns uni.lu. For instance, a Waters Acquity UHPLC HSS T3 column (50 mm × 2.1 mm, 1.8 µm) with acetonitrile (B52724) and 0.3% formic acid in water as the mobile phase has been effectively used for chromatographic fingerprinting fishersci.se.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of isolated this compound sigmaaldrich.comiarc.frguidetopharmacology.orgnih.govwikidata.org. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra are routinely acquired to confirm the molecular structure and assess the purity of this compound. These spectra provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise assignment of functional groups and connectivity. The analysis of ¹H and ¹³C NMR spectra is critical for confirming that isolated this compound samples are highly pure and free from impurities. NMR spectroscopy remains a standard and indispensable tool in natural product chemistry for unraveling the intricate structures of various sesquiterpenoids and other phytochemicals guidetopharmacology.org.

Pharmacological Activities and Underlying Molecular Mechanisms of Tussilagone

Antioxidative Stress Mitigation

Tussilagone exhibits notable capabilities in counteracting oxidative stress through various molecular mechanisms, including direct reactive oxygen species (ROS) scavenging, activation of the Nrf2 pathway, and modulation of mitochondrial function.

Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to effectively reduce levels of reactive oxygen species (ROS). Research indicates that it decreases tert-butyl hydroperoxide (t-BHP)-induced ROS production and generally lowers intracellular ROS levels. nih.govnih.gov Furthermore, this compound can enhance the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while simultaneously reducing malondialdehyde (MDA) and increasing glutathione (B108866) (GSH) levels, all of which are critical indicators of improved oxidative balance. signavitae.comresearchgate.net

Table 1: Influence of this compound on Oxidative Stress Markers

| Marker | Effect of this compound | Reference |

| ROS Levels | Decreased | nih.govnih.gov |

| MDA Levels | Reduced | signavitae.comresearchgate.net |

| SOD Levels | Increased | signavitae.comresearchgate.net |

| GSH Levels | Increased | signavitae.comresearchgate.net |

| CAT Levels | Increased | researchgate.net |

Activation of Nrf2-mediated Antioxidant Response

A key mechanism underlying this compound's antioxidative effects involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. signavitae.com this compound promotes the activation and nuclear accumulation of Nrf2, a transcription factor crucial for regulating antioxidant protein expression. nih.govresearchgate.net This activation leads to the upregulation of detoxifying enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govresearchgate.net Studies have further indicated that this compound-induced Nrf2 activation can be mediated by ERK1/2 and that this compound enhances Nrf2 expression by inhibiting its proteasomal degradation. nih.govnih.govresearchgate.net The importance of Nrf2 in this process is underscored by findings that Nrf2 deficiency can reverse the suppressive effect of this compound on ROS signaling. nih.gov

Influence on Mitochondrial Function and Oxidative Stress

This compound's antioxidative properties extend to its influence on mitochondrial function. It has been observed to modulate mitochondrial activity, reducing total ROS levels that are mediated by factors such as RANKL through the downregulation of intracellular ROS production and mitochondrial function. nih.gov Additionally, this compound can enhance cellular energy metabolism, evidenced by an increase in adenosine (B11128) triphosphate (ATP) levels and mitochondrial DNA (mtDNA) content in cells. researchgate.net It also contributes to the reduction of non-esterified fatty acid (NEFA) levels, further indicating its role in metabolic regulation and oxidative balance. researchgate.net

Antineoplastic and Anti-angiogenic Interventions

Beyond its antioxidant properties, this compound demonstrates significant antineoplastic and anti-angiogenic activities, highlighting its potential in cancer intervention strategies.

Suppression of Tumor Angiogenesis via VEGFR2 Signaling Pathway

This compound demonstrates potent anti-angiogenic effects, crucial for inhibiting tumor growth and metastasis. It significantly inhibits the proliferation, migration, invasion, and tube formation of human umbilical vascular endothelial cells (HUVECs) in vitro. frontiersin.orgresearchgate.netnih.govnih.gov In vivo studies, such as Matrigel plug assays, confirm that this compound inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis. frontiersin.orgresearchgate.netnih.govnih.gov

The underlying mechanism involves the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This compound specifically inhibits VEGF-induced VEGFR2 phosphorylation. nih.govresearchgate.net This inhibition subsequently leads to a reduction in the phosphorylation levels of downstream signaling molecules, including p-ERK and p-p38, which are vital for endothelial cell functions. frontiersin.orgnih.govresearchgate.net Moreover, this compound influences gene expression relevant to angiogenesis by increasing the expression of P21, a cell cycle inhibitor, and decreasing the expression of matrix metalloproteinases (MMPs) such as MMP2 and MMP9, as well as cyclin-dependent kinase 4 (CDK4), all of which are involved in endothelial cell proliferation, migration, and tube formation. nih.govresearchgate.net

Table 2: Anti-angiogenic Effects of this compound on HUVECs

| Cellular Process | Effect of this compound | Reference |

| Proliferation | Inhibited | frontiersin.orgresearchgate.netnih.govnih.gov |

| Migration | Inhibited | frontiersin.orgresearchgate.netnih.govnih.gov |

| Invasion | Inhibited | frontiersin.orgresearchgate.netnih.govnih.gov |

| Tube Formation | Inhibited | frontiersin.orgresearchgate.netnih.govnih.gov |

| VEGFR2 Phosphorylation | Inhibited | nih.govresearchgate.net |

| p-ERK Levels | Reduced | frontiersin.orgnih.govresearchgate.net |

| p-p38 Levels | Reduced | frontiersin.orgnih.govresearchgate.net |

| P21 Gene Expression | Increased | nih.govresearchgate.net |

| CDK4 Gene Expression | Decreased | nih.govresearchgate.net |

| MMP2 Gene Expression | Decreased | nih.govresearchgate.net |

| MMP9 Gene Expression | Decreased | nih.govresearchgate.net |

Modulation of Wnt/β-Catenin Signaling in Carcinogenesis

Abnormal activation of the Wnt/β-catenin signaling pathway is frequently observed in the progression of various cancers, including colon cancer. This compound has been identified as an inhibitor of the β-catenin-dependent Wnt pathway. Studies have shown that this compound suppresses β-catenin/T-cell factor transcriptional activity and reduces β-catenin levels in both the cytoplasm and nuclei of cells stimulated by Wnt3a or activated by glycogen (B147801) synthase kinase-3β inhibitors. This reduction in β-catenin levels is attributed to proteasome-mediated degradation, as the mRNA level of β-catenin remains unchanged. nih.govnih.gov

In colon cancer cell lines such as SW480 and HCT116, this compound has been shown to suppress β-catenin activity. Consequently, it decreases the expression of cyclin D1 and c-myc, which are representative target genes of the Wnt/β-catenin signaling pathway. This inhibition ultimately leads to the suppression of colon cancer cell proliferation. nih.gov Furthermore, in experimental colitis-associated colon cancer models, this compound treatment reduced the cytosolic and nuclear levels of β-catenin in colon tissues, thereby inhibiting colon tumorigenesis. nih.gov

Anti-Platelet and Anti-Thrombotic Actions

This compound exhibits significant anti-platelet and anti-thrombotic properties, making it a potential candidate for preventing thrombotic disorders. nih.govfrontiersin.org

Inhibition of Platelet Aggregation

This compound demonstrates a concentration-dependent inhibitory effect on platelet aggregation. In studies using washed platelets or platelet-rich plasma, this compound (at concentrations of 10, 20, or 40 μM) inhibited aggregation induced by various agonists, including collagen, thrombin, and ADP. For instance, at 40 μM, this compound reduced collagen-induced aggregation to 18.7 ± 1.3%, thrombin-induced aggregation to 18.0 ± 1.2%, and ADP-induced aggregation to 11.0 ± 1.2%. nih.gov

Beyond aggregation, this compound also inhibits other key aspects of platelet activation. It suppresses platelet granule secretion, as evidenced by the inhibition of ATP release induced by collagen and thrombin. nih.govfrontiersin.org Additionally, this compound decreases P-selectin expression and αIIbβ3 integrin activation (JON/A binding) in activated platelets, indicating a broader inhibitory effect on platelet activation. nih.govfrontiersin.org The compound also suppresses platelet spreading on fibrinogen and clot retraction. nih.govfrontiersin.org In in vivo models, this compound prolonged the occlusion time in a FeCl3-induced carotid artery thrombosis model in mice, without affecting tail bleeding time, further supporting its anti-thrombotic potential. nih.govfrontiersin.org

Table 1: Effect of this compound on Platelet Aggregation

| Agonist | This compound Concentration (μM) | Inhibition of Platelet Aggregation (%) |

| Collagen | 10 | 55.7 ± 1.5 |

| Collagen | 20 | 47.3 ± 4.7 |

| Collagen | 40 | 18.7 ± 1.3 |

| Thrombin | 10 | 62.3 ± 3.8 |

| Thrombin | 20 | 47.7 ± 5.5 |

| Thrombin | 40 | 18.0 ± 1.2 |

| ADP | 10 | 44.0 ± 1.5 |

| ADP | 20 | 20.7 ± 2.2 |

| ADP | 40 | 11.0 ± 1.2 |

Data adapted from nih.gov. Values represent mean ± standard deviation.

Investigation of Underlying Signaling Pathways (Syk/PLCγ2-PKC/MAPK, PI3K-Akt-GSK3β)

The anti-platelet effects of this compound are mediated through the modulation of key intracellular signaling pathways. Research indicates that this compound downregulates the levels of phosphorylated Syk, PLCγ2, Akt, GSK3β, and MAPK family members (ERK1/2 and P38). nih.govfrontiersin.org These molecules are associated with the glycoprotein (B1211001) VI (GPVI) downstream signaling pathway, which plays a crucial role in collagen-induced platelet activation. nih.govfrontiersin.org By negatively regulating these pathways, specifically the Syk/PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β cascades, this compound effectively inhibits platelet function. nih.govfrontiersin.org

Regulation of Bone Metabolism and Anti-Osteoclastogenic Effects

This compound has demonstrated a significant role in regulating bone metabolism, particularly through its anti-osteoclastogenic effects, which are relevant to conditions like osteoporosis. nih.govfrontiersin.orgresearchgate.net

Suppression of Osteoclast Differentiation and Bone Resorption

This compound inhibits osteoclast differentiation and bone resorption without exhibiting cytotoxicity. nih.govfrontiersin.org Studies have shown that this compound suppresses osteoclastogenesis in both bone marrow macrophages (BMMs) and RAW264.7 cells. frontiersin.orgnih.gov This suppression is evidenced by a decline in the expression of osteoclast-specific genes. frontiersin.orgnih.gov Furthermore, this compound has been observed to enhance apoptosis in differentiated osteoclasts. researchgate.net

In in vivo models, this compound has been shown to protect bones against osteolysis. For instance, it alleviated titanium particle-induced osteolysis in mice, leading to a reduction in osteoclast numbers. frontiersin.orgnih.gov It also attenuated post-ovariectomy (OVX)- and lipopolysaccharide (LPS)-induced bone loss by ameliorating osteoclastogenesis, and prevented trabecular microarchitecture impairment in ovariectomized mice. nih.govresearchgate.net

Pathway-Specific Modulation in Osteoporosis Models (NF-κB, p38 MAPK, Nrf2)

The anti-osteoclastogenic effects of this compound are linked to its modulation of several critical signaling pathways.

NF-κB and p38 MAPK Pathways : this compound inhibits osteoclastogenesis by suppressing the NF-κB and p38 MAPK signaling pathways. frontiersin.orgnih.gov Western blotting analyses have revealed that this compound treatment inhibits IκBα degradation and p38 phosphorylation, both of which are key events in the activation of these pathways. frontiersin.orgnih.govnih.gov The receptor activator of nuclear factor κB ligand (RANKL) is a primary pro-osteoclastogenesis factor that activates the NF-κB and MAPK pathways (including p38, ERK, and JNK) upon binding to its receptor, RANK. nih.gov By hindering these pathways, this compound effectively reduces osteoclast formation and function. frontiersin.orgnih.gov

Nrf2 Pathway : this compound also modulates mitochondrial function and reactive oxygen species (ROS) production, involving the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Reactive Oxygen Species play a crucial role in the pathogenesis of osteoporosis, primarily due to excessive osteoclast activity. nih.gov this compound reduces RANKL-mediated total ROS levels by downregulating intracellular ROS production and mitochondrial function, which leads to the suppression of NFATc1 transcription. nih.gov Furthermore, this compound upregulates the expression of Nrf2 by inhibiting its proteasomal degradation. nih.gov Nrf2, in turn, enhances ROS scavenging enzymes in response to RANKL-induced oxidative stress. nih.gov Interestingly, Nrf2 deficiency has been shown to reverse the suppressive effect of this compound on mitochondrial activity and ROS signaling in osteoclasts. nih.gov

Table 2: Key Signaling Pathways Modulated by this compound in Bone Metabolism

| Pathway/Molecule | Effect of this compound | Consequence | Reference |

| NF-κB | Suppression | Inhibits IκBα degradation, reduces osteoclastogenesis | frontiersin.orgnih.govnih.gov |

| p38 MAPK | Suppression | Inhibits p38 phosphorylation, reduces osteoclastogenesis | frontiersin.orgnih.govnih.gov |

| Nrf2 | Activation | Upregulates Nrf2 expression, enhances ROS scavenging, suppresses osteoclastogenesis | nih.gov |

| ROS Production | Reduction | Downregulates intracellular ROS, modulates mitochondrial function | nih.gov |

Metabolic Syndrome and Lipid Homeostasis Modulationthis compound demonstrates a multifaceted impact on metabolic processes, particularly in regulating lipid and glucose metabolism, offering potential in addressing metabolic syndrome and related conditions.

Regulation of Lipid Synthesis Gene Expression (SREBP1, FASN, SCD1)this compound's modulation of lipid metabolism extends to the regulation of key gene expression involved in lipid synthesis. Studies have demonstrated that this compound reduces the expression of sterol regulatory element binding protein-1 (SREBP1), fatty acid synthase (FASN), and stearoyl-CoA desaturase 1 (SCD1) in both in vitro and in vivo settingsresearchgate.netnih.gov. SREBP1 is a crucial transcription factor that acts as a master regulator of lipid homeostasis, controlling the transcription of genes encoding various lipogenic enzymes, including FASN and SCD1d-nb.infomdpi.com. SCD1, in particular, is an enzyme that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids, and its elevated expression is often associated with obesity and insulin (B600854) resistanced-nb.inforesearchgate.netnih.gov.

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Effect of this compound | Model (In Vitro/In Vivo) | Reference |

| DGAT1 Activity | Inhibition | Microsomal, HepG2 cells | science.govfrontiersin.org |

| Hepatic Triglyceride Synthesis | Reduction | HepG2 cells, HFD-mice | researchgate.netnih.govscilit.com |

| Hepatic Cholesterol Synthesis | Reduction | HepG2 cells | researchgate.netnih.govscilit.com |

| Fat Accumulation | Significant Reduction | HFD-mice | researchgate.netnih.gov |

| Glucose Metabolism Disorders | Improvement | HepG2 cells, HFD-mice | researchgate.netnih.govscilit.com |

| Glucose Tolerance (GTT) | Improvement | HFD-mice | researchgate.net |

| Insulin Tolerance (ITT) | Improvement | HFD-mice | researchgate.net |

| Fasting Blood Sugar Levels | Improvement | HFD-mice | researchgate.net |

| Glycogen Content | Increase | HepG2 cells | researchgate.net |

| NAFLD/Hepatic Steatosis | Attenuation/Amelioration | HFD-mice | researchgate.netnih.gov |

| SREBP1 Gene Expression | Reduction | In vitro, In vivo | researchgate.netnih.gov |

| FASN Gene Expression | Reduction | In vitro, In vivo | researchgate.netnih.gov |

| SCD1 Gene Expression | Reduction | In vitro, In vivo | researchgate.netnih.gov |

Neuroprotective Effects and Neuroinflammation Modulationthis compound also exhibits significant neuroprotective properties, primarily through its ability to modulate neuroinflammation and oxidative stress within the nervous system. Neuroinflammation, involving the activation of microglia and astrocytes, plays a critical role in neurodegenerative processes, often leading to the release of pro-inflammatory cytokinesnih.govmdpi.com.

This compound has been shown to inhibit inflammation and oxidative stress signavitae.commdpi.com. It achieves this by mitigating neutrophil infiltration and alleviating oxidative stress, as evidenced by its impact on levels of superoxide dismutase (SOD), malondialdehyde (MDA), glutathione (GSH), and myeloperoxidase (MPO) signavitae.com. A key molecular mechanism underlying this compound's anti-inflammatory and antioxidant effects involves blocking the nuclear factor (NF)-κB pathway and activating the NF-E2-related factor 2 (Nrf2) pathway signavitae.comnih.gov. The NF-κB pathway is a major regulator of pro-inflammatory gene expression, while the Nrf2 pathway is crucial for upregulating antioxidant and cytoprotective genes nih.govjneurosci.org.

Furthermore, this compound has been observed to suppress various inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1) in activated macrophages mdpi.com. It also reduces the activation of mitogen-activated protein kinases (MAPK), which are involved in inflammatory signaling mdpi.com. In microglial cell lines (e.g., BV2), this compound specifically inhibits the production of NO and PGE2 mdpi.com. These actions collectively contribute to its neuroprotective capacity, as neuroprotective functions often involve regulating reactive oxygen species generation and modifying inflammatory pathways mdpi.commdpi.com.

Table 2: Effects of this compound on Neuroinflammation and Oxidative Stress Markers

| Marker/Pathway | Effect of this compound | Model | Reference |

| Inflammation | Inhibition | Various inflammatory models | signavitae.commdpi.com |

| Oxidative Stress | Alleviation | Various oxidative stress models | signavitae.com |

| Neutrophil Infiltration | Mitigation | Acute pancreatitis mice | signavitae.com |

| Superoxide Dismutase (SOD) | Affected (part of oxidative stress alleviation) | Acute pancreatitis mice | signavitae.com |

| Malondialdehyde (MDA) | Affected (part of oxidative stress alleviation) | Acute pancreatitis mice | signavitae.com |

| Glutathione (GSH) | Affected (part of oxidative stress alleviation) | Acute pancreatitis mice | signavitae.com |

| Myeloperoxidase (MPO) | Affected (part of oxidative stress alleviation) | Acute pancreatitis mice | signavitae.com |

| Nuclear Factor (NF)-κB Pathway | Blocking/Inhibition | Various inflammatory models | signavitae.comnih.gov |

| NF-E2-related factor 2 (Nrf2) Pathway | Activation | Various inflammatory models | signavitae.comnih.gov |

| Nitric Oxide (NO) Production | Suppression/Inhibition | Activated macrophages, BV2 microglia | mdpi.com |

| Prostaglandin E2 (PGE2) Production | Suppression/Inhibition | Activated macrophages, BV2 microglia | mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | Activated macrophages | mdpi.com |

| High-Mobility Group Box 1 (HMGB1) | Suppression | Activated macrophages | mdpi.com |

| Mitogen-Activated Protein Kinases (MAPK) | Reduced activation | Activated macrophages | mdpi.com |

Protection Against Neuronal Apoptosis

This compound has demonstrated neuroprotective effects, including the mitigation of neuronal apoptosis, largely attributed to its anti-inflammatory and platelet-activating factor (PAF)-inhibitory activities. Neurodegenerative disorders (NDs) are characterized by progressive neuronal loss, which is often exacerbated by chronic inflammation and oxidative stress. Platelet-activating factor (PAF) is a crucial inflammatory mediator implicated in neuroinflammation, apoptosis, and neuronal damage. guidetopharmacology.orgwikidata.org Dysregulation of PAF activity and overexpression of its receptor (PAF-R) are associated with aggravated inflammatory responses and neurodegeneration. guidetopharmacology.orgwikidata.org this compound, as a natural bioactive compound with PAF-inhibitory activity, contributes to these neuroprotective effects by reducing oxidative stress and inflammation, thereby helping to prevent neuronal cell death. guidetopharmacology.org

Inhibition of Platelet-Activating Factor (PAF) Signaling in Neuroinflammation

Platelet-activating factor (PAF) plays a pivotal role in regulating neuroinflammation, apoptosis, and neuronal damage within the central nervous system (CNS). guidetopharmacology.orgwikidata.org Its dysregulation leads to exacerbated inflammatory responses, contributing significantly to neurodegeneration. guidetopharmacology.orgwikidata.org PAF inhibitors function by blocking the interaction between PAF and its specific receptor (PAF-R), thereby preventing the cascade of downstream signaling events that lead to inflammation and thrombosis. fishersci.se this compound has been identified as a compound with PAF-inhibitory activity. guidetopharmacology.org Studies on related compounds isolated from Tussilago farfara, such as L-652,469, have shown the ability to inhibit PAF action by reducing the binding of PAF and Ca2+ with membrane vesicles, suggesting a similar mechanism for this compound in antagonizing PAF activity. cenmed.com By modulating PAF signaling, this compound can suppress PAF-driven inflammation and influence immune cell activity, potentially aiding in the restoration of immune balance in neurodegenerative conditions. guidetopharmacology.org

Efficacy in Systemic Inflammatory Conditions

Beyond its neuronal protective effects, this compound has shown significant efficacy in mitigating systemic inflammatory responses, particularly in conditions like sepsis and acute pancreatitis.

Treatment of Sepsis and Associated Organ Injury

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. fishersci.se this compound has demonstrated protective effects against inflammation and polymicrobial sepsis. In experimental models of cecal ligation and puncture (CLP)-induced sepsis in mice, this compound administration significantly improved survival rates and reduced lung injury.

Research Findings in Sepsis Models: this compound's efficacy in sepsis is supported by its ability to modulate key inflammatory mediators and pathways:

Cytokine Modulation: this compound attenuated the augmented expression of cyclooxygenase (COX)-2 and Tumor Necrosis Factor-alpha (TNF-α) in pulmonary alveolar macrophages of septic mice. It also suppressed the induction of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and High-Mobility Group Box 1 (HMGB1) in the serum of septic animals.

Table 1: Effects of this compound on Inflammatory Mediators in Septic Mice

| Inflammatory Mediator | Effect of this compound | Reference |

| Cyclooxygenase (COX)-2 | Attenuated expression | |

| Tumor Necrosis Factor-alpha (TNF-α) | Attenuated expression; Suppressed induction | |

| Nitric Oxide (NO) | Suppressed induction | |

| Prostaglandin E2 (PGE2) | Suppressed induction | |

| High-Mobility Group Box 1 (HMGB1) | Suppressed induction |

Pathway Inhibition: The protective effects of this compound against inflammation and polymicrobial sepsis are thought to be mediated by the inhibition of Nuclear Factor-kappa B (NF-κB) activation and the Mitogen-Activated Protein (MAP) kinase pathway.

Mitigation of Acute Pancreatitis Progression

Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas often accompanied by oxidative stress. guidetopharmacology.org this compound has been investigated for its role in mitigating the progression of AP. Studies in hyranolin-induced AP animal models demonstrated that this compound effectively suppressed the progression of the disease and significantly reduced inflammation in pancreatic tissues. guidetopharmacology.org

Research Findings in Acute Pancreatitis Models: this compound's mechanism in AP involves both anti-inflammatory and anti-oxidative pathways:

Inflammatory Cytokine Reduction: this compound decreased the secretion of key inflammatory cytokines, including Interleukin (IL)-1β, Tumor Necrosis Factor-alpha (TNF-α), and IL-6, in pancreatic tissues. guidetopharmacology.org

Neutrophil Infiltration and Oxidative Stress Alleviation: It also mitigated neutrophil infiltration into pancreatic tissues and alleviated oxidative stress, as evidenced by improved levels of Superoxide Dismutase (SOD), reduced Malondialdehyde (MDA), increased Glutathione (GSH), and decreased myeloperoxidase (MPO). guidetopharmacology.org

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers in Acute Pancreatitis

| Marker/Cytokine | Effect of this compound | Reference |

| IL-1β | Reduced secretion | guidetopharmacology.org |

| TNF-α | Reduced secretion | guidetopharmacology.org |

| IL-6 | Reduced secretion | guidetopharmacology.org |

| Neutrophil Infiltration | Mitigated | guidetopharmacology.org |

| Superoxide Dismutase (SOD) | Increased levels | guidetopharmacology.org |

| Malondialdehyde (MDA) | Reduced levels | guidetopharmacology.org |

| Glutathione (GSH) | Increased levels | guidetopharmacology.org |

| Myeloperoxidase (MPO) | Decreased levels | guidetopharmacology.org |

Molecular Mechanisms: this compound exerts its inhibitory effects on inflammation and oxidative stress in AP by blocking the Nuclear Factor-kappa B (NF-κB) pathway and activating the NF-E2-related factor 2 (Nrf2) pathway. guidetopharmacology.org

Table 3: Molecular Pathways Modulated by this compound

| Pathway/Mechanism | Effect of this compound | Relevant Condition(s) | Reference |

| NF-κB Pathway | Inhibition | Sepsis, Acute Pancreatitis, Neuroinflammation | guidetopharmacology.org |

| MAP Kinase Pathway | Inhibition | Sepsis | |

| Nrf2 Pathway | Activation | Acute Pancreatitis | guidetopharmacology.org |

| PAF Signaling | Inhibition | Neuroinflammation | guidetopharmacology.orgcenmed.com |

Structure Activity Relationship Sar Studies of Tussilagone

Identification of Structural Determinants for Biological Activity

Tussilagone is a sesquiterpenoid, a class of C15 isoprenoid compounds characterized by their intricate carbon skeletons and diverse functional groups, including alcohols, ketones, aldehydes, and lactones researchgate.netmdpi.com. The inherent structural complexity and stereospecificity of sesquiterpenoids play a significant role in their biological activities mdpi.com.

While comprehensive, detailed SAR studies involving systematic modifications of this compound's core structure and subsequent comparative activity data are not extensively documented in the provided literature, its known mechanisms of action implicitly point to important structural determinants:

Anti-angiogenic Activity: this compound suppresses angiogenesis by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway eurekaselect.com. This targeted inhibition implies that specific structural elements of this compound are capable of binding to and modulating components of this critical signaling cascade involved in new blood vessel formation.

Antiplatelet Activity: this compound inhibits platelet aggregation by interfering with the glycoprotein (B1211001) VI (GPVI) downstream signaling pathway, specifically decreasing the phosphorylation of molecules involved in the Syk-PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β pathways mdpi.comresearchgate.net. The precise interaction with these signaling molecules highlights the importance of this compound's three-dimensional structure and its functional groups for specific protein binding.

Interaction with Cysteine Residues: Some Tussilago farfara sesquiterpenoids, including this compound, are reported to exert antiproliferative activity by interacting with cysteine residues of proteins scielo.br. This suggests the presence of electrophilic centers within the this compound molecule that can form covalent adducts with nucleophilic thiol groups on proteins, a common mechanism for certain natural products.

Computational and Experimental Approaches in SAR Elucidation

Elucidating the SAR of compounds like this compound often involves a combination of computational and experimental methodologies.

Computational Approaches: Computational methods play a vital role in predicting and understanding molecular interactions, thereby contributing to SAR elucidation.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target. Molecular docking studies have been employed to investigate this compound's binding mechanisms with various targets. For instance, this compound has been docked with inflammatory targets such as AKT1 and HSP90AA1, providing insights into potential binding modes, including hydrogen bonding and hydrophobic interactions mdpi.com. Additionally, molecular docking, combined with fluorescence spectroscopy, has been used to study this compound's binding to Human Serum Albumin (HSA), revealing that this compound spontaneously binds to HSA in subdomain IIA, primarily through hydrophobic forces and hydrogen bonds nih.gov.

Experimental Approaches: Experimental methods are indispensable for validating computational predictions and directly assessing the impact of structural changes on biological activity.

Synthesis and Biological Evaluation of Analogs: A common experimental approach in SAR studies involves the chemical synthesis of derivatives or analogs of the parent compound. These modified compounds are then subjected to various in vitro and in vivo biological assays to compare their activities with the original compound researchgate.netscielo.breurekaselect.commdpi.comnih.govfrontiersin.orgresearchgate.netnih.govnih.gov. While specific detailed studies on synthetic this compound analogs with comparative activity data were not explicitly found in the provided search results, this general methodology is fundamental for understanding how specific functional groups, stereochemistry, or conformational changes influence potency and selectivity for a given biological target. For instance, studies on other sesquiterpenoid lactones have shown that subtle differences in hydroxylation can affect biological activity, highlighting the importance of specific chemical structures mdpi.com.

In Vitro Assays: These assays are crucial for measuring the biological activity of compounds and their derivatives against specific targets or cellular processes. For this compound, in vitro studies have demonstrated its ability to inhibit NO and PGE2 production in stimulated macrophages, suppress NF-κB activation, and reduce the phosphorylation of key signaling molecules in platelet aggregation pathways mdpi.comscielo.brnih.govresearchgate.net. These experimental observations, when correlated with structural variations, form the basis for identifying structural determinants.

By combining these computational and experimental strategies, researchers can gain a more comprehensive understanding of how the unique chemical structure of this compound dictates its diverse biological activities.

Preclinical Research Models and Methodologies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models provide a controlled environment to investigate the direct effects of Tussilagone on specific cell types and to delineate the underlying molecular pathways.

RAW264.7 Macrophages this compound has been widely studied in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages to explore its anti-inflammatory effects. Research indicates that this compound significantly attenuates the LPS-induced production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. This inhibition is consistently accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) kangwon.ac.krnih.govnih.govchemfaces.com. The anti-inflammatory action of this compound in RAW264.7 cells is mediated, at least in part, by the induction of heme oxygenase-1 (HO-1) protein expression kangwon.ac.krnih.gov. This compound induces HO-1 protein expression without inducing its mRNA expression, suggesting a translational level of regulation kangwon.ac.krnih.gov. Furthermore, this compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways, which are crucial in regulating pro-inflammatory mediators nih.govchemfaces.comresearchgate.netinfona.plresearchgate.netkoreamed.org. Inhibition of HO-1 activity by zinc protoporphyrin IX (ZnPP) abrogates this compound's inhibitory effects on NO and PGE2 production, confirming the involvement of HO-1 kangwon.ac.krnih.govchemfaces.com.

Table 1: Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW264.7 Cells

| Inflammatory Marker | Effect of this compound | Mechanism/Pathway | Reference |

| NO Production | Decreased | HO-1 induction, NF-κB/MAPK inhibition | kangwon.ac.krnih.govnih.govchemfaces.cominfona.pl |

| PGE2 Production | Decreased | HO-1 induction, NF-κB/MAPK inhibition | kangwon.ac.krnih.govnih.govchemfaces.cominfona.pl |

| TNF-α Production | Decreased | HO-1 induction, NF-κB/MAPK inhibition | kangwon.ac.krnih.govnih.gov |

| iNOS Expression | Decreased | HO-1 induction, NF-κB/MAPK inhibition | kangwon.ac.krnih.govnih.govinfona.pl |

| COX-2 Expression | Decreased | HO-1 induction, NF-κB/MAPK inhibition | kangwon.ac.krnih.govnih.govinfona.pl |

| NF-κB Activation | Inhibited | Suppression of p65 nuclear translocation, IκBα degradation | nih.govchemfaces.comresearchgate.netinfona.plresearchgate.netkoreamed.org |

| MAPK Phosphorylation | Suppressed | Inhibition of ERK1/2, JNK, p38 phosphorylation | nih.govresearchgate.netinfona.pl |

NCI-H292 Airway Epithelial Cells In NCI-H292 human airway epithelial cells, this compound has been investigated for its ability to regulate mucin production, which is relevant to respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This compound significantly inhibits the production and down-regulates the gene expression of MUC5AC mucin induced by epidermal growth factor (EGF) or phorbol (B1677699) 12-myristate 13-acetate (PMA) researchgate.netkoreascience.krnih.govnih.govyakhak.org. The mechanistic studies reveal that this compound achieves this by inhibiting the activation (phosphorylation) of inhibitory kappa B kinase (IKK), leading to the suppression of phosphorylation and degradation of inhibitory kappa B alpha (IκBα) researchgate.netkoreascience.krnih.gov. This, in turn, prevents the phosphorylation and nuclear translocation of NF-κB p65, ultimately down-regulating MUC5AC protein production researchgate.netkoreascience.krnih.govnih.gov. Additionally, this compound has been shown to affect the EGF receptor (EGFR) signaling pathway, suppressing the expression and phosphorylation of EGFR itself, and inhibiting the phosphorylation of MAPK/extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK yakhak.org.

HepG2 Hepatocellular Carcinoma Cells this compound demonstrates protective effects against non-alcoholic fatty liver disease (NAFLD) in HepG2 cells. It effectively reduces oleic acid palmitate acid-induced triglyceride (TG) and cholesterol synthesis, as well as intracellular lipid droplet accumulation nih.govresearchgate.net. This compound also improves glucose metabolism disorders, enhances energy metabolism, and reduces oxidative stress levels within these cells nih.govresearchgate.net. Mechanistically, this compound has been found to inhibit diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, showing potent inhibition against microsomal DGAT1 derived from HepG2 cells acs.orgnih.gov. It also significantly inhibits triglyceride synthesis by suppressing the incorporation of [14C]acetate or [14C]glycerol into triglycerides acs.orgnih.gov. Furthermore, this compound reduces the expression of genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1 (SREBP1), fatty acid synthase (FASN), and stearoyl-CoA desaturase 1 (SCD1) nih.gov.

Table 2: Effects of this compound on Lipid Metabolism in HepG2 Cells

| Parameter | Effect of this compound | Mechanism/Pathway | Reference |

| Triglyceride Synthesis | Reduced | DGAT1 inhibition, suppression of [14C]acetate/[14C]glycerol incorporation | nih.govresearchgate.netacs.orgnih.gov |

| Cholesterol Synthesis | Reduced | - | nih.govresearchgate.net |

| Lipid Droplet Accumulation | Reduced | - | nih.govresearchgate.net |

| Glucose Metabolism | Improved | Enhanced energy metabolism | nih.govresearchgate.net |

| Oxidative Stress | Reduced | Increased antioxidant levels | nih.govresearchgate.net |

| SREBP1 Expression | Reduced | Inhibition of lipid synthesis genes | nih.gov |

| FASN Expression | Reduced | Inhibition of lipid synthesis genes | nih.gov |

| SCD1 Expression | Reduced | Inhibition of lipid synthesis genes | nih.gov |

Human Umbilical Vein Endothelial Cells (HUVEC) this compound exhibits significant anti-angiogenic activity in HUVECs, a crucial cell model for studying new blood vessel formation. It effectively inhibits the proliferation, migration, invasion, and tube formation of HUVECs in vitro researchgate.netresearchgate.netnih.govnih.gov. The anti-angiogenic activity of this compound is primarily attributed to its inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway researchgate.netnih.govnih.gov. This compound inhibits the activity of the VEGFR2 signal pathway induced by VEGF, suggesting its potential as a therapeutic target in angiogenesis-related diseases, including cancer researchgate.netnih.govnih.govdbcls.jpnih.gov.

BV2 Microglial Cells In BV2 microglial cell lines, this compound demonstrates potent anti-inflammatory and neuroprotective effects. It significantly decreases LPS-induced NO production through the downregulation of iNOS mRNA and protein expression nih.gov. This compound also inhibits the LPS-induced expression of pro-inflammatory cytokines such as TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mRNA nih.gov. The underlying mechanisms involve the suppression of the phosphorylation of ERK1/2, JNK, and p38 MAPK, as well as the nuclear expression of NF-κB nih.govmdpi.comdntb.gov.uasignavitae.commdpi.comphcog.combiomolther.org. These findings highlight this compound's role in modulating neuroinflammation by targeting key signaling pathways in activated microglia.

Bone Marrow Macrophages (BMMs) this compound has been shown to exert anti-osteoclastogenesis and anti-bone resorption effects in bone marrow macrophages (BMMs) researchgate.netnih.govfrontiersin.orgjci.org. It inhibits osteoclast formation and activation, as evidenced by the decline of osteoclast-specific genes researchgate.netfrontiersin.org. Mechanistically, this compound treatment inhibits IκBα degradation and p38 phosphorylation, pathways critical for osteoclast differentiation and function researchgate.net. Furthermore, this compound enhances apoptosis in differentiated osteoclasts by increasing estrogen receptor α and Fas ligand expression, while not affecting osteoblast differentiation or mineralization nih.gov.

In Vivo Animal Models for Pathophysiological and Efficacy Assessments

Murine Colitis-Associated Colon Cancer In a murine model of colitis-associated colon cancer induced by azoxymethane (B1215336) (AOM)/dextran (B179266) sulfate (B86663) sodium (DSS), this compound administration has shown potential in suppressing colon tumorigenesis researchgate.net. This compound treatment decreases inflammation and proliferation induced by AOM/DSS and induces apoptosis in colon tissue researchgate.net. It also reduces cell proliferation, induces apoptosis, and decreases β-catenin expression, suggesting its involvement in the Wnt/β-catenin pathway, which is often aberrantly activated in colon cancer chemfaces.comresearchgate.net.

High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) In high-fat diet (HFD)-induced murine models of NAFLD, this compound significantly reduces fat accumulation and improves liver injury nih.govresearchgate.net. This compound treatment leads to a notable increase in liver mitochondrial counts and antioxidant levels compared to the HFD group nih.govresearchgate.net. Consistent with in vitro findings, this compound also reduces the expression of lipid synthesis genes such as SREBP1, FASN, and SCD1 in vivo, suggesting its potential as a therapeutic agent for NAFLD nih.gov.

Sepsis Models this compound has demonstrated protective effects in cecal ligation and puncture (CLP)-induced septic murine models nih.govresearchgate.net. In these sepsis models, this compound improves survival and alleviates the inflammatory response nih.govresearchgate.net. It achieves this by suppressing inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1), in peritoneal macrophages nih.gov. This compound also reduces the activation of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are critical in the systemic inflammatory response of sepsis nih.govresearchgate.net.

Osteolysis Models this compound has shown promise in models of osteolysis, including murine calvarial osteolysis and estrogen deficiency-induced osteoporosis in ovariectomized (OVX) mice researchgate.netnih.govdovepress.com. In the murine calvarial osteolysis model, this compound better protected bones against osteolysis with reduced osteoclasts compared to control groups researchgate.net. In OVX mice, administering this compound for six weeks prevented trabecular microarchitecture impairment nih.gov. These in vivo findings corroborate the in vitro observations that this compound suppresses osteoclast differentiation and induces osteoclast apoptosis, making it a potential candidate for treating resorptive bone diseases nih.govdovepress.com.

Acute Pancreatitis Models : Research on this compound in acute pancreatitis models was not identified in the provided search results.

PM2.5-Induced Lung Injury : Research on this compound specifically in PM2.5-induced lung injury models was not identified in the provided search results.

Advanced Experimental Techniques for Research Outcome Evaluation

Preclinical research on this compound employs a variety of advanced experimental techniques to accurately quantify and analyze its biological effects and mechanistic pathways.

Micro-Computed Tomography (Micro-CT) : Used in in vivo osteolysis models, Micro-CT provides high-resolution 3D images of bone microarchitecture, allowing for quantitative assessment of bone loss and structural integrity in response to this compound treatment nih.gov.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) / Quantitative PCR (qPCR) : These techniques are widely used to measure the mRNA expression levels of target genes, such as iNOS, COX-2, MUC5AC, TNF-α, IL-1β, IL-6, SREBP1, FASN, SCD1, and osteoclast-specific genes, providing insights into this compound's transcriptional regulatory effects kangwon.ac.krresearchgate.netinfona.plkoreamed.orgresearchgate.netkoreascience.krnih.govyakhak.orgresearchgate.netnih.govfrontiersin.org.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is frequently used to quantify protein production and secretion of various inflammatory mediators and mucins, including NO, PGE2, TNF-α, IL-6, and MUC5AC, in cell culture supernatants and tissue homogenates kangwon.ac.krnih.govresearchgate.netkoreascience.krnih.govnih.govnih.govphcog.commdpi.com.

Western Blotting : This technique is essential for determining the protein expression levels of key signaling molecules and enzymes, such as iNOS, COX-2, HO-1, NF-κB (p65, IκBα), MAPKs (ERK1/2, JNK, p38), VEGFR2, SREBP1, FASN, SCD1, estrogen receptor α, and Fas ligand, providing insights into this compound's effects on protein synthesis, degradation, and phosphorylation kangwon.ac.krnih.govnih.govchemfaces.comresearchgate.netinfona.plkoreamed.orgresearchgate.netkoreascience.krnih.govyakhak.orgnih.govnih.govnih.govbiomolther.orgnih.gov.

Luciferase Reporter Assays : These assays are utilized to assess the transcriptional activity of specific signaling pathways, such as NF-κB, by measuring the luminescence generated by a reporter gene under the control of a pathway-specific promoter nih.govresearchgate.netinfona.plkoreamed.org.

MTT Assay / Sulforhodamine B (SRB) Assay : Used to assess cell viability and proliferation, ensuring that observed effects are not due to cytotoxicity nih.govresearchgate.netresearchgate.netnih.gov.

EdU Staining : Employed to quantify cell proliferation, particularly in endothelial cells like HUVECs researchgate.netresearchgate.net.

Oil Red O Staining : Used to visualize and semi-quantify lipid droplet accumulation in cells, such as HepG2, to assess effects on steatosis researchgate.netmdpi.com.

Griess Reagent Assay : Specifically used to measure nitric oxide (NO) production in cell culture supernatants kangwon.ac.krnih.govnih.govinfona.plnih.govphcog.commdpi.com.

Immunofluorescence : Utilized to visualize the cellular localization of proteins, such as NF-κB p65 translocation to the nucleus phcog.com.

Matrigel Plug Assay : An in vivo angiogenesis assay used to evaluate the formation of new blood vessels in response to this compound researchgate.netnih.govnih.govfrontiersin.org.

ApoPercentage dye staining : Used to quantify apoptosis in osteoclasts nih.gov.

Pharmacokinetics and Metabolism of Tussilagone

Absorption, Distribution, and Excretion Profiling

Studies on the pharmacokinetics of tussilagone have primarily been conducted in animal models, offering a preliminary understanding of its behavior in a biological system. Following the oral administration of a Farfarae Flos extract to rats, this compound was absorbed and detected in the plasma. nih.gov

The pharmacokinetic parameters of this compound in rats after intragastric administration of the extract were characterized by a rapid absorption phase. nih.gov The time to reach the maximum plasma concentration (Tmax) was observed to be approximately 0.40 ± 0.33 hours, with a corresponding terminal elimination half-life (t1/2) of 0.82 ± 0.72 hours. nih.gov This suggests a relatively quick absorption and elimination from the systemic circulation. nih.gov

Comprehensive in vivo studies detailing the specific tissue distribution and the primary routes of excretion (urine, feces, bile) of this compound and its metabolites are not extensively documented in the available scientific literature. Further research is required to fully elucidate the distribution patterns and the complete excretion profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Farfarae Flos Extract

| Parameter | Value |

| Tmax (h) | 0.40 ± 0.33 |

| t1/2 (h) | 0.82 ± 0.72 |

Data sourced from a study by Wang et al. (2022). nih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound has been investigated through in vitro studies utilizing rat and human liver microsomes, which are crucial for predicting its metabolic fate in vivo. nih.gov These studies have revealed that this compound undergoes several metabolic reactions, primarily hydrolysis and hydroxylation. nih.gov

A comparative metabolic study identified a total of nine metabolites in rat and human liver microsomes. nih.gov A significant species-related difference in metabolism was observed; one metabolite (M9) was common to both rat and human liver microsomes, while the other eight were exclusively detected in human liver microsomes. nih.gov

The primary biotransformation pathways for this compound involve the hydrolysis of the ester bond at the C-14 position and hydroxylation at various positions on the side chains, specifically at C-12, C-5', or C-6'. nih.gov The cytochrome P450 (CYP) enzyme system plays a significant role in these transformations, with CYP3A4 being identified as a key enzyme in the hydroxylation of this compound. nih.gov Specifically, three hydroxylation metabolites (M6, M7, and M8) were produced by recombinant P450s. M7 and M8 were exclusively formed by CYP3A4, while M6 was produced by all tested CYPs except for CYP2A6. nih.gov

Table 2: Identified Metabolites of this compound in Rat and Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Detected In |

| M1-M5 | Not specified in detail | Human Liver Microsomes |

| M6 | Hydroxylation | Human Liver Microsomes |

| M7 | Hydroxylation | Human Liver Microsomes |

| M8 | Hydroxylation | Human Liver Microsomes |

| M9 | Hydrolysis | Rat & Human Liver Microsomes |

Data from a comparative in vitro metabolism study by Song et al. (2015). nih.gov

Translational Research and Future Directions for Tussilagone

Therapeutic Potential and Lead Compound Development

Tussilagone, a sesquiterpenoid isolated from the flower buds of Tussilago farfara, has emerged as a compound of significant interest in translational research due to its diverse pharmacological activities. researchgate.netfrontiersin.org Its potential as a therapeutic agent is underscored by its demonstrated anti-inflammatory, anti-angiogenic, and anti-cancer properties. frontiersin.orgmdpi.com These multifaceted effects position this compound as a promising lead compound for the development of novel drugs targeting a range of diseases.

In the realm of oncology, this compound has shown potential in inhibiting the proliferation of colon cancer cells by modulating the Wnt/β-catenin signaling pathway. researchgate.net Specifically, it has been observed to decrease the levels of β-catenin in both the cytoplasm and nuclei of colon cancer cell lines. researchgate.net This action, in turn, down-regulates the expression of key target genes like cyclin D1 and c-myc, which are crucial for cancer cell proliferation. researchgate.net Furthermore, this compound has been found to suppress angiogenesis, a critical process for tumor growth and metastasis, by inhibiting the VEGFR2 signaling pathway. frontiersin.org Research has shown its ability to impede VEGF-induced proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs). frontiersin.org

The anti-inflammatory properties of this compound are also well-documented and contribute significantly to its therapeutic potential. frontiersin.orgmdpi.com It has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1). mdpi.com These effects are mediated through the inhibition of the NF-κB activation and the MAP kinase pathway. mdpi.com Such mechanisms of action suggest its utility in treating inflammatory conditions, including sepsis, where it has been shown to improve survival rates and reduce lung injury in animal models. mdpi.com

The development of this compound as a lead compound involves optimizing its structure to enhance its efficacy, selectivity, and pharmacokinetic profile. Its natural origin provides a unique chemical scaffold that can be modified to create semi-synthetic derivatives with improved therapeutic properties. The journey from a natural product to a clinical candidate is a key focus of translational research, aiming to bridge the gap between preclinical discoveries and patient applications. futurebridge.com

| Therapeutic Target | Mechanism of Action | Potential Application |

| Cancer | Inhibition of Wnt/β-catenin signaling, suppression of angiogenesis via VEGFR2 pathway | Colon cancer, other solid tumors |

| Inflammation | Inhibition of NF-κB and MAP kinase pathways, suppression of inflammatory mediators (NO, PGE2, TNF-α, HMGB1) | Sepsis, inflammatory diseases |

| Allergic Conditions | Reduction of inflammatory cell infiltrates and histamine (B1213489) levels | Allergic asthma |

Advanced Drug Delivery System Development (e.g., Nanoformulations)

To overcome challenges associated with the delivery of hydrophobic compounds like this compound, researchers are exploring advanced drug delivery systems, with a particular focus on nanoformulations. researchgate.netmdpi.com These systems aim to enhance the bioavailability, stability, and targeted delivery of the compound, thereby maximizing its therapeutic efficacy while minimizing potential side effects. nih.gov

Nanoformulations, such as nanoparticles, liposomes, and micelles, offer several advantages for drug delivery. They can improve the solubility of poorly water-soluble drugs, protect them from degradation in the biological environment, and facilitate their transport across biological barriers. uu.se For instance, the intranasal administration of nanomedicines is being investigated as a non-invasive route to target drugs to the brain or lungs, bypassing the nasal mucosal barrier. tandfonline.com

Recent studies have demonstrated the successful use of sesquiterpenoids from Tussilago farfara extract, which includes this compound, in the eco-friendly synthesis of silver and gold nanoparticles. researchgate.netmdpi.com These nanoparticles have shown promising antibacterial and anticancer activities. researchgate.netmdpi.com The synthesized silver nanoparticles exhibited enhanced antibacterial effects compared to the extract alone, while the gold nanoparticles showed significant cytotoxicity against human pancreas ductal adenocarcinoma cells. researchgate.netmdpi.com This suggests that this compound-containing nanoparticles could serve as effective drug delivery vehicles. researchgate.netmdpi.com

The development of such advanced delivery systems is a critical step in the translational pipeline, enabling the clinical application of promising therapeutic agents like this compound. uu.sekuleuven.be Future research in this area will likely focus on optimizing the design of these nanoformulations to achieve even greater targeting efficiency and controlled release of the active compound. tandfonline.com

| Nanoformulation | Key Features | Potential Application |

| Silver Nanoparticles | Synthesized using T. farfara extract, spherical shape, average size of 13.57 ± 3.26 nm | Antibacterial agents |

| Gold Nanoparticles | Synthesized using T. farfara extract, spherical shape, average size of 18.20 ± 4.11 nm | Anticancer agents, particularly for pancreatic cancer |

Quality Control and Standardization in Phytopharmaceutical Production

Ensuring the quality, consistency, and safety of phytopharmaceutical products derived from plants like Tussilago farfara is paramount for their successful integration into modern healthcare. iipseries.org This necessitates robust quality control and standardization procedures throughout the entire production process, from the cultivation and harvesting of the raw plant material to the final formulation of the drug.

A key aspect of quality control is the accurate botanical identification of the plant species to prevent adulteration with other, potentially toxic, plants. researchgate.net For Tussilago farfara, this is particularly important due to the presence of potentially hepatotoxic pyrrolizidine (B1209537) alkaloids in some related species. researchgate.net

Chemical characterization is another critical step, involving the identification and quantification of the active bioactive compounds. iipseries.org While the Chinese Pharmacopoeia currently lists this compound as the sole quality control indicator for Farfarae Flos (the flower buds of Tussilago farfara), research suggests that a more comprehensive analysis of multiple active ingredients, including phenolic acids and other terpenoids, would provide a more scientific and rational basis for quality control. nih.gov Methods like UPLC-QDA (Ultra-Performance Liquid Chromatography with a QDa Detector) can be employed to create a chemical fingerprint of the plant material, allowing for a more thorough assessment of its composition. mdpi.com

Standardization also extends to the processing methods used. For instance, honey-frying is a common processing technique for Farfarae Flos that has been shown to alter the content of effective compounds, potentially enhancing its therapeutic effects. nih.gov Therefore, the processing parameters must be carefully controlled to ensure a consistent final product.

Finally, quality control must also include testing for contaminants such as heavy metals, pesticides, and microbial pathogens to ensure the safety of the phytopharmaceutical. iipseries.org Adherence to Good Manufacturing Practices (GMP) and the establishment of clear regulatory guidelines are essential for producing high-quality, safe, and effective herbal medicines. iipseries.org

常见问题

Q. How can meta-analyses be structured to evaluate this compound’s therapeutic potential across heterogeneous studies?

- Answer : Adopt PICOS criteria (Population, Intervention, Comparator, Outcomes, Study design) to filter studies. Use random-effects models to account for variability in models (e.g., colitis vs. sepsis) and quantify heterogeneity via I² statistics. Sensitivity analyses exclude low-quality studies (e.g., missing blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。